REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH3:11])[O:8][C:7]=1[CH3:12])=[O:5])C.[OH-].[Na+]>C(O)C>[CH3:12][C:7]1[O:8][C:9]([CH3:11])=[CH:10][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(OC(=C1)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
CUSTOM
|
Details
|
were recrystallized from acetone-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=CC1C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |